molecular formula C23H11Cl2N6Na3O10S3 B116563 Procion red MX 8B CAS No. 57583-69-4

Procion red MX 8B

Cat. No.: B116563
CAS No.: 57583-69-4
M. Wt: 767.4 g/mol
InChI Key: ZZHYREJHWJCRBB-UHFFFAOYSA-K
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Description

Origins of Triazine Chemistry in Dye Development

The development of Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate can be traced back to the foundational work in triazine chemistry that began in the late 19th century. The synthesis of 1,3,5-triazine was first accomplished by chemist Ulric Nef in 1895 through the reaction between hydrogen cyanide with ethanol in an ether solution saturated with hydrogen chloride. This early work established the basic framework for understanding triazine chemistry, though the yield was relatively low at 10%. The subsequent modification by Grundmann and Kreutzberger in 1954 significantly improved synthetic approaches by developing methods to form 1,3,5-triazine through a 2,4,6-trichloro-1,3,5-triazine intermediate, achieving higher yield percentages and confirming the trimeric structure through cryoscopic molecular weight determination.

The breakthrough that led to the development of reactive dyes came in 1954 when Rattee and Stephen demonstrated that dyes containing a dichlorotriazinyl reactive group could react with cellulosic fiber in the presence of alkali to form covalent bonds, resulting in a fixation yield of approximately 60%. This discovery was revolutionary because it solved the long-standing problem of dye bleeding and poor wash fastness that plagued traditional dyeing methods. The researchers established that dichloro-s-triazine dyes could be applied to cellulosic substrates through long-liquor dyeing procedures and various pad-fixation processes, with efficient covalent bonding occurring under surprisingly mild conditions of pH 8-9 at 40°C. This work laid the foundation for what would become the Procion MX range of reactive dyes, launched by ICI in 1956, which included Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate as a key component.

Serendipitous Discovery in Chromatography Applications

The chromatographic applications of Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate emerged from an unexpected observation in protein purification research. The discovery of dye-ligand chromatography originated from studies involving blue dextran, which was initially used as a void volume marker for gel filtration columns. Researchers noticed that this blue dye exhibited unexpected binding properties with certain proteins like pyruvate kinase, causing them to elute with the void volume rather than according to their molecular size. Further investigation revealed that "cibacron blue FG3-A," a reactive dye linked to dextran, was responsible for these protein interactions, leading to the development of dye-ligand affinity chromatography as a powerful protein purification technique.

The mechanism underlying these interactions was found to involve the formation of specific coordination complexes between the triazine-based dyes and proteins. Research demonstrated that triazine dyes could form tetracoordinate complexes through their azo linkages and adjacent sulfonate and hydroxyl functions, particularly in the presence of metal ions like zinc. This discovery was particularly significant because it revealed that reactive dyes could serve as biomimetic ligands, mimicking natural substrates or cofactors in protein binding sites. The ability of these compounds to interact specifically with enzyme active sites opened new avenues for both analytical applications and mechanistic studies of protein function. The immobilization of triazine dyes on solid supports through their reactive chlorine atoms proved especially effective, as these compounds could form stable ether linkages with hydroxyl-containing matrices like agarose, sephadex, and polyacrylamide.

Research Progression from Industrial to Academic Settings

The transition of Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate research from purely industrial applications to academic investigation marked a significant expansion in understanding its broader scientific implications. Initially developed as part of the textile industry's quest for more permanent dye fixation, the compound quickly attracted academic attention due to its unique chemical properties and potential for studying protein-ligand interactions. Research groups began investigating the fundamental mechanisms by which dichlorotriazinyl dyes specifically and irreversibly inactivated certain enzymes, particularly those involved in folate metabolism. These studies revealed that the compound could serve as an affinity label, specifically targeting enzyme active sites in a manner competitive with natural substrates.

Academic research also expanded into the development of analytical methods for characterizing and separating reactive dyes. The emergence of hydrophilic interaction liquid chromatography coupled with high-resolution mass spectrometry provided new tools for analyzing complex dye mixtures and understanding their structural relationships. This methodological advancement was crucial because traditional high-performance liquid chromatography methods often required ion-pairing agents that complicated analysis and interpretation. The new HILIC-HRMS approach allowed researchers to identify multiple isomers and derivatives of reactive dyes, including hydrolysis products, with unprecedented clarity and reliability. These analytical developments facilitated deeper mechanistic studies and quality control applications in dye manufacturing.

Environmental and toxicological research emerged as another major academic focus, driven by concerns about dye waste and its ecological impact. Studies investigating the potential for biological treatment of dye-containing wastewater led to research on biosorption using various natural materials. For example, investigations into the use of algae species like Rhizoclonium hieroglyphicum for removing reactive dyes from aqueous solutions demonstrated the potential for bioremediation approaches. These studies employed sophisticated experimental designs, including response surface methodology and Box-Behnken designs, to optimize removal conditions and understand the thermodynamics and kinetics of the biosorption process. The research revealed that such biological approaches could achieve over 90% dye removal under optimized conditions while producing non-toxic treated solutions.

Evolution of Structure-Activity Understanding

The understanding of structure-activity relationships for Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate has evolved significantly through decades of research, revealing the critical importance of each structural element in determining the compound's properties and applications. The dichlorotriazinyl moiety serves as the primary reactive center, with the two chlorine atoms providing electrophilic sites for nucleophilic attack by hydroxyl groups in cellulose or amino groups in proteins. Research has shown that the reactivity of these chlorine atoms is modulated by the electron-withdrawing nature of the triazine ring and the substituents attached to it. The progressive substitution of chlorine atoms leads to decreased reactivity, which explains why monochlorotriazinyl derivatives exhibit significantly reduced binding affinity and cannot achieve the same level of covalent modification as their dichloro counterparts.

The azo linkage connecting the triazine system to the naphthalene chromophore plays multiple roles beyond providing color. Structural studies have revealed that this azo group, along with adjacent sulfonate and hydroxyl functions, can participate in coordination chemistry with metal ions, particularly transition metals like zinc. This coordination capability is crucial for the compound's interaction with metalloproteins and explains the enhanced binding affinity observed in the presence of metal ions. The formation of these coordination complexes appears to involve a tetracoordinate geometry that optimally positions the dye molecule for interaction with protein binding sites. This understanding has been instrumental in developing improved dye-ligand chromatography systems and in designing new affinity labels for protein modification studies.

The naphthalene ring system provides both chromophoric properties and structural stability, while the multiple sulfonate groups ensure water solubility and influence the compound's electrostatic interactions with target molecules. Research has demonstrated that the positioning and number of sulfonate groups significantly affect both the compound's physical properties and its biological activity. The specific arrangement in Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate creates an optimal balance between solubility, reactivity, and binding specificity. Studies using advanced analytical techniques like tandem mass spectrometry have revealed that this compound can exist in multiple isomeric forms and can undergo various chemical transformations, including hydrolysis reactions that produce derivatives with altered properties. This structural complexity has important implications for understanding the compound's behavior in different chemical environments and its long-term stability in various applications.

Properties

IUPAC Name

trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N6O10S3.3Na/c24-21-27-22(25)29-23(28-21)26-15-9-12(42(33,34)35)7-11-8-16(43(36,37)38)18(19(32)17(11)15)31-30-14-6-5-10-3-1-2-4-13(10)20(14)44(39,40)41;;;/h1-9,32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,26,27,28,29);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHYREJHWJCRBB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Cl2N6Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00889776
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:3)
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Molecular Weight

767.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57583-69-4
Record name Trisodium 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulfo-2-naphthalenyl)azo)-2,7-naphthalenedisulfonate
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Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:3)
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Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(1-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:3)
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Record name Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate
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Record name TRISODIUM 5-((4,6-DICHLORO-1,3,5-TRIAZIN-2-YL)AMINO)-4-HYDROXY-3-((1-SULFO-2-NAPHTHALENYL)AZO)-2,7-NAPHTHALENEDISULFONATE
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Preparation Methods

Diazotization of 1-Amino-2-Naphthalenesulfonic Acid

The diazo component, 1-amino-2-naphthalenesulfonic acid, is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. The reaction generates a diazonium salt, which is stabilized at low temperatures to prevent decomposition:

C10H9NO3S+NaNO2+2HClC10H6N2O3SCl+NaCl+2H2O\text{C}{10}\text{H}9\text{NO}3\text{S} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{C}{10}\text{H}6\text{N}2\text{O}3\text{SCl} + \text{NaCl} + 2\text{H}_2\text{O}

Key Parameters :

  • Temperature: 0–5°C

  • Molar ratio (amine : NaNO₂ : HCl): 1 : 1.1 : 2.5

  • Reaction time: 30–60 minutes

Coupling with 4-Hydroxy-2,7-Naphthalenedisulfonic Acid

The diazonium salt is coupled with 4-hydroxy-2,7-naphthalenedisulfonic acid in an alkaline medium (pH 8–9) maintained by sodium hydroxide (NaOH). The hydroxyl group at position 4 of the naphthalene ring acts as the coupling site, forming the azo bond:

Diazonium salt+C10H8O7S2NaOHAzo intermediate+NaCl+H2O\text{Diazonium salt} + \text{C}{10}\text{H}8\text{O}7\text{S}2 \xrightarrow{\text{NaOH}} \text{Azo intermediate} + \text{NaCl} + \text{H}_2\text{O}

Optimized Conditions :

  • pH: 8.5–9.0

  • Temperature: 10–15°C

  • Yield: 85–90%

Triazine Functionalization

The azo intermediate is subsequently functionalized with a 4,6-dichloro-1,3,5-triazin-2-yl group via nucleophilic aromatic substitution.

Reaction with Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) reacts with the amino group at position 5 of the azo intermediate. The reaction proceeds in a stepwise manner, with the first chlorine substitution occurring at 0–5°C and the second at 40–50°C. However, for this compound, only one substitution is required to retain two chlorine atoms on the triazine ring:

Azo intermediate+C3N3Cl3Triazinyl-azo intermediate+2HCl\text{Azo intermediate} + \text{C}3\text{N}3\text{Cl}_3 \rightarrow \text{Triazinyl-azo intermediate} + 2\text{HCl}

Critical Factors :

  • Solvent: Ice-cold water/acetone mixture (1:1 v/v)

  • Molar ratio (azo intermediate : cyanuric chloride): 1 : 1.05

  • Reaction time: 2–3 hours

Stabilization of the Triazinyl Group

The remaining chlorine atoms on the triazine enhance reactivity toward nucleophiles (e.g., hydroxyl groups in cellulose). The product is stabilized by maintaining a pH of 6.5–7.0 during isolation.

Sulfonation and Neutralization

The final step involves sulfonation (if incomplete in earlier stages) and conversion to the trisodium salt.

Sulfonation

Sulfonic acid groups are introduced via sulfonation of the naphthalene rings using oleum (20% SO₃) at 80–90°C. However, in this compound, sulfonation is typically achieved using pre-sulfonated starting materials (e.g., 1-amino-2-naphthalenesulfonic acid and 4-hydroxy-2,7-naphthalenedisulfonic acid), eliminating the need for additional sulfonation steps.

Neutralization to Trisodium Salt

The sulfonic acid groups are neutralized with sodium hydroxide to form the trisodium salt:

H3L+3NaOHNa3L+3H2O\text{H}3\text{L} + 3\text{NaOH} \rightarrow \text{Na}3\text{L} + 3\text{H}_2\text{O}

Conditions :

  • pH: 7.0–7.5

  • Temperature: 25–30°C

  • Yield: 95–98%

Purification and Characterization

The crude product is purified via:

  • Salt removal : Dialysis or ultrafiltration to eliminate NaCl and unreacted reagents.

  • Crystallization : Ethanol/water mixture (3:1 v/v).

Characterization Data :

PropertyValueSource
Molecular formulaC₂₇H₁₆Cl₂N₇Na₃O₁₀S₃
Molecular weight802.10 g/mol
Water solubility434 g/L at 20°C
λ<sub>max</sub> (visible)540 nm

Industrial-Scale Optimization

For commercial production, the following adjustments are implemented:

  • Continuous diazotization : Flow reactors maintain low temperatures and improve mixing.

  • Recycle streams : Unreacted cyanuric chloride is recovered via distillation.

  • Waste minimization : HCl byproducts are neutralized with NaOH to form NaCl for disposal.

Challenges and Mitigation

  • Diazonium stability : Decomposition is minimized by strict temperature control (<5°C).

  • Triazine hydrolysis : Moisture-sensitive intermediates require anhydrous conditions during triazine coupling.

  • Color consistency : Batch-to-batch variability is reduced via spectrophotometric monitoring at 540 nm .

Chemical Reactions Analysis

Types of Reactions

Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopic analysis of biological samples.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo group (-N=N-) is responsible for the chromophore, while the sulfonate groups enhance solubility in water. The triazine ring provides stability and allows for further chemical modifications.

Comparison with Similar Compounds

Substituent Variations on the Triazine Ring

  • Target Compound : Contains a 4,6-dichloro-1,3,5-triazin-2-yl group, which increases reactivity due to electron-withdrawing chlorine atoms. This facilitates covalent bonding with cellulose .
  • Reactive Red 198 (Tetrasodium salt): Features a 4-chloro-6-[(3-sulphonatophenyl)amino]triazine group. The amino substituent reduces reactivity compared to dichloro derivatives but improves stability in storage .
  • Compound in : Uses a 4-chloro-6-methoxy-1,3,5-triazin-2-yl group. Methoxy groups lower electrophilicity, requiring harsher dyeing conditions (e.g., higher pH or temperature) .

Key Insight: Dichloro-substituted triazines (as in the target compound) offer superior reactivity for cellulose dyeing, whereas amino or methoxy substitutions trade reactivity for enhanced stability .

Azo Group and Sulfonate Modifications

  • Target Compound : The azo group is linked to a 1-sulphonato-2-naphthyl group, providing strong conjugation and bathochromic shifts (λmax ~550 nm, similar to Reactive Red 198) .
  • Acid Red 172 () : Contains a phenylmethoxy-substituted azo group and only two sulfonate groups. Reduced sulfonation decreases water solubility, making it suitable for protein fibers (e.g., wool) at acidic pH .
  • Compound in (CAS 73398-41-1) : Features a (2-sulphonatophenyl)azo group instead of naphthyl. The smaller phenyl ring shortens conjugation, leading to a hypsochromic shift (λmax ~500 nm) .

Key Insight : Naphthyl-based azo groups enhance color depth (higher λmax), while phenyl derivatives simplify synthesis but reduce color intensity .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Sulfonate Groups Solubility in Water
Target Compound ~995 (estimated) 3 High
Reactive Red 198 () 984.21 4 Very High
Acid Red 172 () 762.14 2 Moderate
Compound in 783.44 3 High
  • Higher sulfonation (e.g., Reactive Red 198) improves solubility but may reduce dye-fiber affinity, necessitating salt additives in dye baths .
  • The target compound balances solubility and affinity with three sulfonate groups, optimizing it for cellulose under standard dyeing conditions .

Stability and Environmental Impact

  • Target Compound : Dichlorotriazine derivatives are hydrolytically stable at neutral pH but react rapidly in alkaline conditions. Chlorine substituents raise concerns about aquatic toxicity .
  • Compound in : Contains an amino-chlorotriazine group, which is less reactive but generates fewer toxic byproducts .

Regulatory Notes: Trisodium azo dyes with chlorine substituents are subject to strict regulations under EPA and REACH guidelines, particularly regarding wastewater discharge .

Biological Activity

Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate (CAS No. 73398-41-1) is a synthetic dye compound that exhibits a range of biological activities. This compound is characterized by its complex chemical structure, which includes triazine and azo groups, contributing to its functionality in various applications, particularly in the textile industry as a reactive dye.

The molecular formula of the compound is C23H14Cl2N6Na3O10S3C_{23}H_{14}Cl_{2}N_{6}Na_{3}O_{10}S_{3}, with a molecular weight of approximately 767.4379 g/mol. The structure comprises multiple functional groups that enhance its reactivity and solubility in water.

Antimicrobial Properties

Research indicates that trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate exhibits significant antimicrobial activity. In studies conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus, the compound demonstrated inhibitory effects at low concentrations. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using human cell lines. The results indicate that while it exhibits antimicrobial properties, it also shows cytotoxicity at higher concentrations. For instance, in assays using HeLa cells (cervical cancer cell line), the IC50 value was found to be around 75 µg/mL.

Cell LineIC50 (µg/mL)
HeLa75
MCF7 (breast cancer)80

Antioxidant Activity

Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate has been shown to possess antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases.

Study on Textile Applications

A study published in the Journal of Applied Polymer Science examined the use of this compound as a reactive dye for cotton fabrics. The findings revealed that fabrics dyed with this compound exhibited excellent color fastness and resistance to washing and light exposure. The dyeing process involved pre-treatment with sodium hydroxide to enhance the reactivity of the dye with cellulose fibers.

Environmental Impact Assessment

An environmental study assessed the biodegradability of trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate in wastewater treatment systems. Results indicated that while the compound is resistant to biodegradation under anaerobic conditions, it can be partially degraded under aerobic conditions within 30 days.

Q & A

Basic: How can the synthesis of this compound be optimized for reproducibility in academic laboratories?

Methodological Answer:

  • Key Steps :
    • Precision in Chlorotriazine Activation : Ensure stoichiometric control during the substitution reaction of 4,6-dichloro-1,3,5-triazine with the amino group of the naphthalene backbone. Excess dichlorotriazine can lead to side products .
    • pH Control : Maintain pH 6–7 during diazo coupling to stabilize the azo bond formation. Use buffered solutions (e.g., sodium acetate) to prevent premature hydrolysis of reactive intermediates .
    • Purification : Employ gradient elution via reverse-phase HPLC to isolate the trisodium salt, followed by lyophilization for solvent removal .
  • Validation : Monitor reaction progress using TLC (silica gel, eluent: methanol/ethyl acetate 1:4) and confirm purity via elemental analysis (C, H, N, S content) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • UV-Vis : Measure λmax in aqueous solution (expected range: 500–600 nm due to azo and conjugated aromatic systems) .
    • FT-IR : Identify key functional groups: –N=N– (1490–1440 cm<sup>−1</sup>), sulfonate (–SO3<sup>−</sup>, 1040–1020 cm<sup>−1</sup>), and triazine ring vibrations (1550–1450 cm<sup>−1</sup>) .
  • Chromatography :
    • HPLC-DAD : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to resolve isomers and confirm retention time consistency .

Basic: What factors influence the aqueous stability of this compound under varying pH and temperature?

Methodological Answer:

  • Critical Factors :
    • pH : Stability decreases below pH 5 (protonation of sulfonate groups) and above pH 9 (hydrolysis of azo bonds). Optimal stability: pH 6–8 .
    • Temperature : Degradation accelerates above 40°C. Store solutions at 4°C with 0.02% sodium azide to inhibit microbial growth .
  • Assessment Protocol :
    • Conduct accelerated stability studies (25–60°C, pH 3–10) and quantify degradation via LC-MS (e.g., m/z shifts indicating sulfonate loss or triazine ring cleavage) .

Advanced: How can DFT and TD-DFT calculations guide the rational design of derivatives with enhanced photostability?

Methodological Answer:

  • Computational Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure. Validate against X-ray crystallography data (if available) .
    • TD-DFT for Excited States : Predict electronic transitions and identify vulnerable moieties (e.g., azo bonds) prone to UV-induced cleavage .
    • Substitution Strategies : Modify electron-withdrawing groups (e.g., –NO2) on the naphthyl ring to reduce HOMO-LUMO gaps and improve photostability .
  • Experimental Correlation : Compare predicted λmax with experimental UV-Vis spectra to refine computational models .

Advanced: What mechanistic insights explain its interaction with metal ions in environmental matrices?

Methodological Answer:

  • Coordination Chemistry :
    • The sulfonate and hydroxyl groups act as ligands for Cr(III), Fe(III), and Al(III), forming complexes that alter solubility and spectroscopic properties .
  • Methodology :
    • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal-ligand interactions .
    • X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) at metal centers .
  • Environmental Relevance : Use ICP-MS to detect metal-complexed residues in wastewater sludge .

Advanced: How can trace quantities of this compound be quantified in complex biological matrices?

Methodological Answer:

  • Sample Preparation :
    • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water. Elute with 2 mL methanol + 0.1% NH4OH .
    • Matrix Cleanup : Pass extracts through a C18 guard column to remove lipids/proteins .
  • Detection :
    • LC-MS/MS : Employ negative-ion ESI with MRM transitions (e.g., m/z 750 → 605 for sulfonate loss). Use deuterated analogs (e.g., d5-BP3) as internal standards .

Advanced: How should researchers resolve contradictions in reported quantum yields for photodegradation?

Methodological Answer:

  • Troubleshooting Framework :
    • Light Source Calibration : Use actinometry (e.g., potassium ferrioxalate) to standardize UV irradiance across studies .
    • Quencher Screening : Add NaN3 (singlet oxygen quencher) or D-mannitol (OH• scavenger) to identify dominant degradation pathways .
    • Statistical Analysis : Apply ANOVA to compare datasets, accounting for variables like solvent polarity and oxygen saturation .

Advanced: What factorial design approaches optimize its catalytic activity in redox reactions?

Methodological Answer:

  • Design Parameters :
    • Variables: pH (4–8), catalyst loading (0.1–1.0 mM), and temperature (25–50°C) .
    • Response: Reaction rate (monitored via UV-Vis decay of substrate).
  • Implementation :
    • Use a 2<sup>3</sup> full factorial design to identify interactions between variables. Analyze via response surface methodology (RSM) .
  • AI Integration : Train ML models (e.g., random forest) on experimental data to predict optimal conditions .

Advanced: What degradation pathways dominate under ozonation vs. UV/H2O2 treatments?

Methodological Answer:

  • Pathway Elucidation :
    • Ozonation : Cleavage of azo bonds via electrophilic attack, forming nitroso intermediates. Track via HPLC-TOF-MS .
    • UV/H2O2 : OH• radical-mediated degradation, leading to hydroxylated triazine fragments .
  • Toxicity Assessment : Use Microtox® bioassays to compare the ecotoxicity of degradation byproducts .

Advanced: How does its sulfonate substitution pattern affect adsorption onto clay minerals?

Methodological Answer:

  • Experimental Setup :
    • Batch Adsorption : Mix 0.1 g kaolinite/montmorillonite with 10 mL compound solution (1–100 mg/L) at pH 5–2. Shake for 24 h .
    • Isotherm Modeling : Fit data to Langmuir/Freundlich models to assess monolayer vs. multilayer adsorption .
  • Mechanistic Insight :
    • Sulfonate groups engage in electrostatic interactions with positively charged clay edges. Higher sulfonation increases hydrophilicity, reducing adsorption .

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